REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10](=O)[C:11]([O:13][CH3:14])=[O:12])=[CH:4][CH:3]=1.[CH:17]1[C:22]([NH:23][NH2:24])=[CH:21][CH:20]=[C:19]([S:25]([NH2:28])(=[O:27])=[O:26])[CH:18]=1.Cl>CO>[NH2:28][S:25]([C:19]1[CH:18]=[CH:17][C:22]([N:23]2[C:8]([C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=3)=[CH:9][C:10]([C:11]([O:13][CH3:14])=[O:12])=[N:24]2)=[CH:21][CH:20]=1)(=[O:27])=[O:26] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(C(=O)OC)=O)=O
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 100 mL round-bottomed flask equipped with magnetic stirrer and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
A precipitate formed overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
held for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
CUSTOM
|
Details
|
after air-drying
|
Type
|
CUSTOM
|
Details
|
Recrystallized 3.50 g
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=CC=C(C=C1)N1N=C(C=C1C1=CC=C(C=C1)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |